molecular formula C14H24N2O8 B1207964 1,6-Diaminohexane-N,N,N',N'-tetraacetic acid CAS No. 1633-00-7

1,6-Diaminohexane-N,N,N',N'-tetraacetic acid

Cat. No. B1207964
CAS RN: 1633-00-7
M. Wt: 348.35 g/mol
InChI Key: YGDVXSDNEFDTGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,6-Diaminohexane-N,N,N',N'-tetraacetic acid derivatives and their complexes with metal ions like Cr(III), Co(II), Ni(II), and Cu(II) has been extensively studied. These compounds are synthesized through reactions that highlight their ability to form stable complexes, which are characterized using various analytical techniques including elemental analysis, magnetic measurements, and spectroscopy (S. Ali, 2001).

Molecular Structure Analysis

Research has delved into the molecular structures of 1,6-Diaminohexane-N,N,N',N'-tetraacetic acid complexes, utilizing techniques such as IR spectroscopy, X-ray diffraction analysis, and potentiometric measurements. These studies reveal detailed insights into the structural units of the compound and its complexes, elucidating how molecular structure influences its chemical behavior and affinity for metal ions (I. Polyakova et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of 1,6-Diaminohexane-N,N,N',N'-tetraacetic acid with various metal ions indicates its versatile chelating properties. Studies demonstrate the formation of stable metal complexes, which are crucial for understanding the ligand's chemical behavior and its potential applications in various fields, including coordination chemistry and materials science (T. Hseu et al., 1965).

Physical Properties Analysis

The physical properties of 1,6-Diaminohexane-N,N,N',N'-tetraacetic acid and its derivatives, such as solubility, thermal stability, and magnetic properties, have been characterized. These properties are crucial for determining the compound's suitability for various applications, from industrial processes to research and development efforts (S. Ali, 2001).

Scientific Research Applications

In addition, 1,6-Diaminohexane is mainly used as a monomer to make nylon 6-6. Its derivative hexamethylene diisocyanate (HDI) is used in the production of polyurethane. It acts as a cross-linking agent in epoxy resins. Other applications include coatings, lubricants and water treatment products .

  • Polymerization Tools : This compound is used as a polymerization tool . Polymerization is a process of reacting monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks.

  • Complexometry : It is used in complexometry, a form of volumetric analysis where the formation of a colored complex is used to indicate the end point of a titration .

  • Chelation in Metal Intoxication : It has been studied for its effects in chelation therapy for metal intoxication . Chelation therapy is a medical procedure that involves the administration of chelating agents to remove heavy metals from the body.

  • Chemical Synthesis : It is used in chemical synthesis as a reagent .

  • Research Applications : It is used in various research applications due to its ability to form complexes with metal ions .

  • Polymerization Tools : This compound is used as a polymerization tool . Polymerization is a process of reacting monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks.

  • Complexometry : It is used in complexometry, a form of volumetric analysis where the formation of a colored complex is used to indicate the end point of a titration .

  • Chelation in Metal Intoxication : It has been studied for its effects in chelation therapy for metal intoxication . Chelation therapy is a medical procedure that involves the administration of chelating agents to remove heavy metals from the body.

  • Chemical Synthesis : It is used in chemical synthesis as a reagent .

  • Research Applications : It is used in various research applications due to its ability to form complexes with metal ions .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound.

properties

IUPAC Name

2-[6-[bis(carboxymethyl)amino]hexyl-(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O8/c17-11(18)7-15(8-12(19)20)5-3-1-2-4-6-16(9-13(21)22)10-14(23)24/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDVXSDNEFDTGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN(CC(=O)O)CC(=O)O)CCN(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00936810
Record name 2,2',2'',2'''-(Hexane-1,6-diyldinitrilo)tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Diaminohexane-N,N,N',N'-tetraacetic acid

CAS RN

1633-00-7
Record name Hexamethylenediaminetetraacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1633-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HDTA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',2'',2'''-(Hexane-1,6-diyldinitrilo)tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexamethylenediaminetetraacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
169
Citations
SO Oh, SY Choi - Journal of the Korean Chemical Society, 1989 - koreascience.kr
A new series of $ dioxo-di-{\mu}-oxo-dimolybdate (V)(* image) $, has been prepared by the reaction of pyridinum oxoisothiocyanato-molybdate (V) with 1, 6-diaminohexane-N, N, N', N'-…
Number of citations: 0 koreascience.kr
R Tomat, A Rigo - Journal of Electroanalytical Chemistry and Interfacial …, 1974 - Elsevier
A polarographic method of catalytic currents was utilized to study the reduction of hydroxylamine by V(III)-1,6-diaminohexane-N,N,N′,N′-tetraacetic acid chelate complex at pH values …
Number of citations: 13 www.sciencedirect.com
S Ziegenheim, A Sztegura, M Szabados… - Journal of Molecular …, 2022 - Elsevier
In the current study, EDTA (ethylenediamine-N,N,N′,N′-tetraacetic acid) and three further structurally related analogues with various spacing between the amino groups - PDTA (1,3-…
Number of citations: 3 www.sciencedirect.com
JE Powell, MW Potter, HR Burkholder, EDH Potter… - Polyhedron, 1982 - Elsevier
Data for the resolution of americium from europium and terbium using 2,2′-diaminodiethylether-N,N,N′,N′-tetraacetate and 1,5-diaminopentane-N,N,N′,N′-tetraacetate are …
Number of citations: 10 www.sciencedirect.com
MG Bissell, AO Okorodudu, JR Petersen… - … of Chromatography A, 1997 - Elsevier
Capillary electrophoresis with laser induced resonance energy transfer detection is used for direct determination of ethylenediamine tetraacetic acid (EDTA), 1,2-diaminopropane-N,N,N…
Number of citations: 4 www.sciencedirect.com
GC Ellis-Davies, JH Kaplan - Proceedings of the National …, 1994 - National Acad Sciences
The synthesis and properties of a caged calcium are described. The compound is an ortho-nitrophenyl derivative of EGTA. It is synthesized in 10 steps and with 24% overall yield. The …
Number of citations: 343 www.pnas.org
M Balasubramanyam, M Kimura… - American Journal of …, 1993 - journals.physiology.org
We have investigated plasma membrane Ca2+ transport by monitoring the fluorescence of human peripheral T-lymphocytes loaded with fura 2. Thapsigargin (TG) was utilized the block …
Number of citations: 53 journals.physiology.org
R Tomat, A Rigo - Journal of Electroanalytical Chemistry and Interfacial …, 1975 - Elsevier
The reaction between hydroxylamine and a reducing ion such as V(III) or Ti(III) was studied at the dropping mercury electrode in the pH range 0–7 in presence of a substrate as …
Number of citations: 17 www.sciencedirect.com
AA Kabbara, DG Stephenson - American Journal of …, 1997 - journals.physiology.org
Cardiac preparations from the right ventricular wall of rats were exposed to ATP-containing solutions of different Ca2+ concentrations ([Ca2+]) and Ca2+ buffering capacity to determine …
Number of citations: 7 journals.physiology.org
MJ Siegman, TM Butler, SU Mooers - Biochemical and biophysical …, 1989 - Elsevier
The phosphatase inhibitor, okadaic acid, has been used to test the hypothesis that myosin light chain phosphatase activity plays a central role in latchbridge formation in smooth muscle. …
Number of citations: 31 www.sciencedirect.com

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